Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate
Description
Systematic Nomenclature and IUPAC Conventions
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is benzyl N-(1-formyl-4-methylpiperidin-4-yl)carbamate . The nomenclature follows these hierarchical rules:
- The parent structure is piperidine , a six-membered saturated heterocycle with one nitrogen atom.
- 4-Methyl denotes a methyl group at the 4-position of the piperidine ring.
- 1-Formyl specifies a formyl group (-CHO) attached to the nitrogen atom at position 1.
- Carbamate benzyl ester indicates a carbamate group (-OC(=O)NH-) linked to a benzyloxy moiety (-OCH2C6H5).
Alternative names include benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate and 4-benzyloxycarbonylamino-1-formyl-4-methylpiperidine. The CAS Registry Number 651056-63-2 uniquely identifies this compound in chemical databases.
Molecular Formula and Weight Analysis
The molecular formula C15H20N2O3 reflects:
- 15 carbon atoms : 6 from the benzyl group, 6 from the piperidine ring, 1 from the formyl group, and 2 from the carbamate.
- 20 hydrogen atoms : Distributed across the benzyl, piperidine, and substituent groups.
- 2 nitrogen atoms : One in the piperidine ring and one in the carbamate group.
- 3 oxygen atoms : Two in the carbamate and one in the formyl group.
The molecular weight is 276.33 g/mol , calculated as:
$$
\text{MW} = (12.01 \times 15) + (1.01 \times 20) + (14.01 \times 2) + (16.00 \times 3) = 276.33 \, \text{g/mol}
$$
This matches the PubChem-derived value.
| Property | Value | Source |
|---|---|---|
| Molecular formula | C15H20N2O3 | |
| Molecular weight | 276.33 g/mol | |
| SMILES | CC1(CCN(CC1)C=O)NC(=O)OCC2=CC=CC=C2 | |
| InChIKey | MOKYOSLMEPNPFE-UHFFFAOYSA-N |
Stereochemical Configuration and Conformational Dynamics
The compound’s stereochemistry is governed by:
- Piperidine ring puckering : The chair conformation is favored due to reduced 1,3-diaxial strain.
- 4-Methyl group orientation : In the chair conformation, the methyl group occupies an equatorial position, minimizing van der Waals repulsions.
- 1-Formyl group dynamics : The formyl substituent on nitrogen introduces torsional strain, potentially favoring a twist-boat conformation in excited states.
Conformational free energy differences (ΔG°) derived from related 4-methylpiperidine systems suggest a ~1.93 kcal/mol preference for the equatorial methyl conformation . Time-resolved spectroscopy studies on N-methyl piperidine analogs reveal ultrafast conformational interconversion (700 fs periods) between chair and twist forms in Rydberg-excited states. For this compound, similar dynamics are hypothesized but require experimental validation.
| Parameter | Value | Method | Source |
|---|---|---|---|
| ΔG° (equatorial methyl) | 1.93 ± 0.02 kcal/mol | 13C NMR | |
| Conformational period | ~700 fs | Rydberg spectroscopy |
Crystalline Structure and Polymorphic Behavior
No single-crystal X-ray diffraction data for this compound are publicly available. However, structural insights can be inferred from related piperidin-4-one derivatives:
- Chair conformation dominance : Piperidine rings in similar compounds adopt chair configurations with puckering amplitudes (QT) of 0.5875 Å .
- Substituent effects : The 4-methyl and 1-formyl groups likely induce axial compression , reducing symmetry and complicating crystallization.
- Polymorphism potential : The carbamate benzyl ester’s flexibility may allow multiple packing modes, but no polymorphs have been reported to date.
In crystalline analogs, van der Waals interactions dominate packing, with interplanar angles between aromatic groups reaching 61.7° . For this compound, similar disordered packing is anticipated due to the lack of strong hydrogen-bond donors.
Properties
CAS No. |
651056-63-2 |
|---|---|
Molecular Formula |
C15H20N2O3 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
benzyl N-(1-formyl-4-methylpiperidin-4-yl)carbamate |
InChI |
InChI=1S/C15H20N2O3/c1-15(7-9-17(12-18)10-8-15)16-14(19)20-11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H,16,19) |
InChI Key |
MOKYOSLMEPNPFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)C=O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Method Overview
This method involves the reductive amination of 1-benzylpiperidin-4-one with ammonia, followed by deprotection of the benzyl group. Raney-Ni is used as a catalyst, providing high yields and shorter reaction times, making it suitable for large-scale synthesis.
Procedure
- Starting Material : 1-Benzylpiperidin-4-one.
- Catalyst : Raney-Ni.
- Reaction Conditions :
- Ammonia is introduced to facilitate reductive amination.
- Deprotection of the benzyl group is achieved under controlled conditions.
- Advantages :
- Use of commercially available raw materials.
- High yield and scalability for industrial applications.
Yield
The process typically results in high yields, making it an efficient route for synthesis.
Sequential Synthesis via Carbamate Formation
Method Overview
This method focuses on forming carbamate derivatives through multi-step reactions involving piperidine derivatives and benzaldehyde.
Procedure
- Stage 1 : Reaction of methyl 4-methylpiperidin-3-ylcarbamate acetate with benzaldehyde in acetic acid and toluene at room temperature (20°C) for 2.5 hours.
- Stage 2 : Sodium triacetoxyborohydride is added to reduce the intermediate imine at room temperature for 18 hours.
- Stage 3 : Hydrochloric acid treatment at elevated temperatures (80°C) to finalize the carbamate structure.
Yield
This method achieves a yield of approximately 60%, producing crystalline carbamate derivatives.
Hydrogenation with Platinum Oxide Catalyst
Method Overview
Hydrogenation is employed to convert tetrahydropyridine derivatives into the desired carbamate structure using platinum oxide as a catalyst.
Procedure
- Starting Material : Methyl (1-benzyl-4-methyl-1,2,5,6-tetrahydropyridin-3-yl)carbamate.
- Catalyst : Platinum oxide.
- Reaction Conditions :
- Hydrogen gas is introduced.
- The reaction occurs in methanol at 60°C for 16 hours.
- Purification :
- The crude residue is purified using silica gel column chromatography with ethyl acetate/petroleum ether (1:2).
Yield
The yield from this method is approximately 66%, producing a yellow solid product.
Comparative Analysis of Methods
| Method | Starting Material | Catalyst/Conditions | Yield (%) | Advantages |
|---|---|---|---|---|
| Reductive Amination | 1-Benzylpiperidin-4-one | Raney-Ni; ammonia | High | Scalable; uses commercial raw materials |
| Sequential Carbamate Formation | Methyl 4-methylpiperidin-3-ylcarbamate | Sodium triacetoxyborohydride; HCl | 60 | Produces crystalline derivatives |
| Hydrogenation with Platinum Oxide | Tetrahydropyridine derivative | Platinum oxide; hydrogen gas; methanol | 66 | Effective purification via chromatography |
Notes on Optimization
- Reaction conditions such as temperature, solvent choice, and catalyst concentration are critical factors influencing yield and purity.
- Methods involving deprotection steps or reductive amination provide higher scalability for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the formyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted benzyl carbamates .
Scientific Research Applications
Pharmacological Applications
Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate is structurally related to various piperidine derivatives that exhibit pharmacological activities. Its applications primarily focus on:
- Neurological Disorders : The compound has been investigated for its potential use in treating neurological conditions due to its ability to interact with neurotransmitter systems. Research indicates that derivatives of this compound can modulate dopaminergic and serotonergic pathways, which are crucial in managing disorders like schizophrenia and depression .
- Antidepressant Effects : Studies have shown that similar compounds can exhibit antidepressant-like effects in animal models. The modulation of specific receptors such as serotonin and norepinephrine transporters may contribute to these effects .
Toxicological Studies
Understanding the toxicological profile of this compound is essential for assessing its safety for human use:
- Acute Toxicity : Research indicates that carbamate compounds can induce toxic effects through mechanisms such as acetylcholinesterase inhibition. This inhibition can lead to symptoms ranging from mild to severe toxicity depending on the dosage .
- Chronic Exposure : Long-term studies are necessary to evaluate the effects of chronic exposure to this compound. Current literature suggests that while some carbamates can lead to neurotoxic effects, the specific impact of this compound requires further investigation .
Case Studies
Several case studies highlight the practical applications and implications of this compound:
Synthesis and Derivatives
The synthesis of this compound has been documented, providing insights into its structural modifications that enhance therapeutic efficacy:
Mechanism of Action
The mechanism of action of Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Structural Insights :
- Benzyl 4-aminopiperidine-1-carboxylate lacks the formyl and methyl groups, simplifying its structure but reducing steric complexity .
Pharmacological Activity
Cholinesterase Inhibition
- Isosorbide 2-benzyl carbamate 5-benzoate exhibits potent butyrylcholinesterase (BuChE) inhibition (IC₅₀ = 4 nM), attributed to interactions between the benzyl carbamate and Trp82 in the BuChE active site .
- Di-carbamate derivatives (e.g., di-ethyl carbamates) show dual acetylcholinesterase (AChE) and BuChE inhibition, whereas mono-benzyl carbamates favor BuChE selectivity .
- 1-Benzylpiperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate ’s biphenyl group may enhance binding affinity through hydrophobic interactions, though its cholinesterase activity remains uncharacterized .
Hypothesis for Target Compound : The formyl group in this compound could mimic the carbonyl interactions seen in isosorbide-based carbamates, while the methyl group may reduce off-target binding, improving BuChE selectivity.
Biological Activity
Benzyl (1-formyl-4-methylpiperidin-4-yl)carbamate is a chemical compound that has drawn attention due to its potential biological activities, particularly in the field of neuropharmacology. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following molecular formula: . Its structure includes a piperidine ring, a benzyl group, and a carbamate moiety, which contribute to its biological properties.
The primary mechanism of action for this compound involves its interaction with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the hydrolysis of acetylcholine in the nervous system. By inhibiting these enzymes, the compound increases acetylcholine levels, enhancing cholinergic signaling, which is crucial for cognitive functions.
Key Mechanisms:
- Inhibition of Cholinesterases: The compound binds to the active sites of AChE and BChE, leading to decreased breakdown of acetylcholine .
- Neuroprotective Effects: Enhanced cholinergic signaling may provide neuroprotective benefits in models of neurodegenerative diseases .
1. Neuropharmacological Effects
Research indicates that this compound exhibits significant neuropharmacological effects. In animal models, it has been shown to improve cognitive function and memory retention by modulating cholinergic neurotransmission.
3. Cellular Effects
In vitro studies have shown that this compound can influence various cell types. It enhances cholinergic signaling in neuronal cells, leading to increased cellular activity and potential therapeutic effects in conditions such as Alzheimer's disease .
Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
